molecular formula C32H32F3N3O2 B1681980 6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one CAS No. 869998-49-2

6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one

Cat. No. B1681980
M. Wt: 547.6 g/mol
InChI Key: JZNXLPPJRFFECJ-UHFFFAOYSA-N
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Description

The compound “6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one” is a complex organic molecule with the molecular formula C32H32F3N3O2 . It is also known as a TNF-α Inhibitor .


Molecular Structure Analysis

The molecular structure of this compound consists of multiple functional groups, including a trifluoromethyl group, an indole group, and a chromenone group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and its solubility in DMSO . More specific properties such as melting point, boiling point, and specific rotation are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclic Phosphonic Analogues Synthesis : The compound is involved in the synthesis of novel cyclic phosphonic analogues of chromone, highlighting its utility in creating new chemical entities (Budzisz & Pastuszko, 1999).
  • Facilitation of Condensation Reactions : It aids in the synthesis of chromeno[2,3-d]pyrimidinone derivatives through a solvent-free condensation process, demonstrating its role in simplifying and greening chemical reactions (Ghashang et al., 2013).
  • Antimicrobial Properties Exploration : Research has explored its derivatives for antibacterial properties, offering insights into potential pharmaceutical applications (Budzisz et al., 2001).

Biological and Medical Research

  • Metal Complexes Formation : The compound is used to synthesize new metal complexes with potential biological activity, highlighting its versatility in bioinorganic chemistry (Al‐Hamdani & Al Zoubi, 2015).
  • Antitumor and Antioxidant Activities : It serves as a key intermediate in the synthesis of compounds with antitumor and antioxidant activities, indicating its significance in medicinal chemistry (Bialy & Gouda, 2011).
  • Role in Environmentally Benign Syntheses : Its derivatives are used in environmentally benign protocols for synthesizing medicinally important chromenes, emphasizing its contribution to sustainable chemistry (Pandit et al., 2016).

Analytical and Environmental Applications

  • Metabolism Study in Antitumor Agents : The compound is analyzed in the metabolism study of novel antiangiogenic agents, contributing to pharmacokinetic research (Kim et al., 2005).
  • Detection in Biological Systems : Its use in highly sensitive probes for ion detection in living cells exemplifies its analytical application in biochemistry and environmental monitoring (Mani et al., 2018).

properties

IUPAC Name

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXLPPJRFFECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416121
Record name 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one

CAS RN

869998-49-2
Record name 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one

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